molecular formula C34H36N4O5 B1595859 3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid CAS No. 77222-65-2

3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

Cat. No.: B1595859
CAS No.: 77222-65-2
M. Wt: 580.7 g/mol
InChI Key: YFPRKBHRSWJRBU-UHFFFAOYSA-N
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Description

3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. This compound is particularly significant in the study of photosensitizing porphyrins, which are used in photodynamic therapy and other medical applications .

Scientific Research Applications

3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the properties and reactions of porphyrins.

    Biology: It is used to investigate the cellular effects of photosensitizing porphyrins.

    Medicine: It is used in photodynamic therapy for the treatment of various cancers and other medical conditions.

    Industry: It is used in the development of new materials and technologies .

Mechanism of Action

Target of Action

Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is primarily used in research of the cellular effects of photosensitizing porphyrins . The primary targets of this compound are the cells that are sensitive to light, particularly those that can absorb the energy from light and convert it into other forms of energy .

Mode of Action

The compound interacts with its targets by being absorbed by the cells and then activated by light. This leads to a series of chemical reactions that result in the production of reactive oxygen species (ROS). These ROS can cause damage to various cellular components, leading to cell death .

Biochemical Pathways

The main biochemical pathway affected by this compound is the photodynamic pathway. When the compound is activated by light, it generates ROS, which can oxidize various cellular components, disrupting their normal function. This can lead to cell death, particularly in cells that are sensitive to light .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

The primary result of the action of Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is the death of photosensitive cells. This is due to the production of ROS, which can cause oxidative damage to various cellular components .

Action Environment

The action of Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is highly dependent on the presence of light, as light is required to activate the compound. Therefore, the compound’s action, efficacy, and stability would be influenced by environmental factors such as light intensity and wavelength .

Biochemical Analysis

Biochemical Properties

Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is involved in several biochemical reactions, primarily due to its ability to interact with light and generate reactive oxygen species. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes and heme proteins. These interactions are essential for its role in photosensitization, where it absorbs light and transfers energy to molecular oxygen, producing singlet oxygen and other reactive species .

Cellular Effects

Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl has significant effects on cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. When exposed to light, this compound induces oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. This can result in cell death, making it useful in photodynamic therapy for targeting cancer cells .

Molecular Mechanism

The molecular mechanism of Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl involves its ability to bind to biomolecules and generate reactive oxygen species upon light activation. This compound binds to heme proteins and cytochrome P450 enzymes, facilitating the transfer of energy to molecular oxygen. The resulting singlet oxygen and other reactive species cause oxidative damage to cellular components, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl change over time. The compound is relatively stable under dark conditions but degrades upon prolonged exposure to light. This degradation can affect its efficacy in photodynamic therapy. Long-term studies have shown that repeated exposure to this compound can lead to cumulative oxidative damage in cells, affecting their function and viability .

Dosage Effects in Animal Models

The effects of Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl vary with different dosages in animal models. At low doses, the compound induces mild oxidative stress, which can be beneficial for stimulating cellular repair mechanisms. At high doses, it causes significant oxidative damage, leading to cell death and tissue damage. Toxic effects, such as liver and kidney damage, have been observed at very high doses .

Metabolic Pathways

Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is involved in metabolic pathways related to heme synthesis and degradation. It interacts with enzymes such as ferrochelatase and heme oxygenase, affecting the levels of heme and its derivatives. This compound can also influence metabolic flux by altering the balance of reactive oxygen species and antioxidants in cells .

Transport and Distribution

Within cells and tissues, Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is transported and distributed by binding to specific transporters and binding proteins. It accumulates in cellular membranes and organelles, particularly in mitochondria and lysosomes. This localization is crucial for its photosensitizing activity, as it allows the compound to generate reactive oxygen species in close proximity to cellular targets .

Subcellular Localization

The subcellular localization of Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is primarily in mitochondria and lysosomes. This localization is directed by targeting signals and post-translational modifications that guide the compound to these organelles. The activity and function of Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl are influenced by its localization, as it enables the generation of reactive oxygen species in specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid typically involves the modification of natural porphyrins. The process includes several steps such as alkylation, oxidation, and reduction reactions. The specific conditions, such as temperature, pH, and solvents, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These facilities maintain high standards of cleanliness and control to produce the compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further research and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid include other porphyrin derivatives such as:

  • Protoporphyrin IX
  • Hematoporphyrin
  • Uroporphyrin

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes hydroxyethyl and vinyl groups. These functional groups confer specific properties that make it particularly effective in certain applications, such as photodynamic therapy .

Properties

IUPAC Name

3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O5/c1-7-21-16(2)26-14-31-34(20(6)39)19(5)27(38-31)12-24-17(3)22(8-10-32(40)41)29(36-24)15-30-23(9-11-33(42)43)18(4)25(37-30)13-28(21)35-26/h7,12-15,20,35,38-39H,1,8-11H2,2-6H3,(H,40,41)(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPRKBHRSWJRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332411
Record name AGN-PC-0JRCBQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77222-65-2
Record name 7-Des(1-hydroxyethyl)-7-ethenyl hematoporphyrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077222652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-0JRCBQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DES(1-HYDROXYETHYL)-7-ETHENYL HEMATOPORPHYRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8GR50XSY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Reactant of Route 2
3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Reactant of Route 3
3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Reactant of Route 4
3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Reactant of Route 5
3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid
Reactant of Route 6
3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

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